molecular formula C21H11K3N2O11S2 B12375263 AF488 carboxylic acid

AF488 carboxylic acid

Cat. No.: B12375263
M. Wt: 648.7 g/mol
InChI Key: ASPPQPPGXZVNJT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

AF488 carboxylic acid is a bright green-fluorescent dye commonly used in microscopy and cell assays due to its photostability. This compound is a non-reactive form of AF488, which can be used as a reference standard in experiments where AF488 conjugates are utilized. It is also employed in the synthesis of activated esters or modified with hydrazines, hydroxylamines, or amines in aqueous solutions using water-soluble carbodiimides .

Preparation Methods

Synthetic Routes and Reaction Conditions: AF488 carboxylic acid can be synthesized through various chemical reactions. One common method involves the conversion of AF488 to its carboxylic acid form using standard chemical techniques. This process often includes the use of water-soluble carbodiimides to facilitate the reaction in aqueous solutions .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: AF488 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a wide range of modified compounds .

Scientific Research Applications

AF488 carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of AF488 carboxylic acid involves its ability to emit bright green fluorescence when excited by light at specific wavelengths. This property makes it highly useful in imaging and diagnostic applications. The compound can be conjugated to molecules containing amino groups, such as proteins, antibodies, and peptides, allowing for targeted labeling and detection .

Comparison with Similar Compounds

AF488 carboxylic acid is unique due to its high photostability and bright green fluorescence. Similar compounds include:

This compound stands out due to its superior photostability and high quantum yield, making it a preferred choice for demanding applications in microscopy and cell assays .

Properties

Molecular Formula

C21H11K3N2O11S2

Molecular Weight

648.7 g/mol

IUPAC Name

tripotassium;4-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H14N2O11S2.3K/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30;;;/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

ASPPQPPGXZVNJT-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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